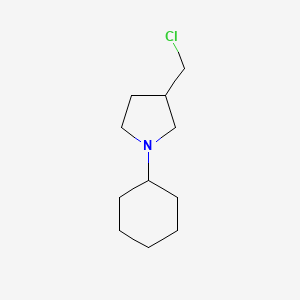

3-(Chloromethyl)-1-cyclohexylpyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(クロロメチル)-1-シクロヘキシルピロリジンは、シクロヘキシル置換ピロリジン環にクロロメチル基が結合した有機化合物です。

2. 製法

合成経路と反応条件

3-(クロロメチル)-1-シクロヘキシルピロリジンの合成は、通常、1-シクロヘキシルピロリジンのクロロメチル化を伴います。一般的な方法の1つは、塩化亜鉛などのルイス酸触媒の存在下、1-シクロヘキシルピロリジンをクロロメチルメチルエーテルと反応させることです。この反応は、クロロメチルエーテルの加水分解を防ぐために無水条件下で行われます。

工業生産方法

工業規模では、3-(クロロメチル)-1-シクロヘキシルピロリジンの生産は、高収率と高純度を保証する連続フロープロセスによって実現できます。高度な触媒系と最適化された反応条件を使用することにより、効率的な大規模合成が可能になります。

3. 化学反応解析

反応の種類

3-(クロロメチル)-1-シクロヘキシルピロリジンは、次のものを含むさまざまな種類の化学反応を起こします。

求核置換反応: クロロメチル基は、アミン、チオール、アルコキシドなどの求核試薬によって置換することができます。

酸化: この化合物は、対応するアルコールまたはケトンを形成するために酸化することができます。

還元: 還元反応により、クロロメチル基をメチル基に変換することができます。

一般的な試薬と条件

求核置換反応: 一般的な試薬には、アジ化ナトリウム、チオシアン酸カリウム、メトキシドナトリウムなどがあります。反応は、ジメチルスルホキシド(DMSO)またはアセトニトリルなどの極性非プロトン性溶媒中で通常行われます。

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの酸化剤は、酸性または塩基性条件下で使用されます。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤は、無水溶媒中で使用されます。

生成される主な生成物

求核置換反応: 生成物には、アジド、チオシアン酸塩、エーテルなどがあります。

酸化: 生成物には、アルコールとケトンなどがあります。

還元: 主な生成物は、対応するメチル誘導体です。

4. 科学研究における用途

3-(クロロメチル)-1-シクロヘキシルピロリジンは、科学研究にいくつかの用途があります。

有機合成: これは、より複雑な有機分子の合成における中間体として役立ちます。

医薬品化学: この化合物は、薬剤開発のためのビルディングブロックとしての使用など、潜在的な薬理学的特性について調査されています。

材料科学: これは、特定の特性を持つポリマーやその他の先進材料の調製に使用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-cyclohexylpyrrolidine typically involves the chloromethylation of 1-cyclohexylpyrrolidine. One common method is the reaction of 1-cyclohexylpyrrolidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.

化学反応の分析

Types of Reactions

3-(Chloromethyl)-1-cyclohexylpyrrolidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include alcohols and ketones.

Reduction: The major product is the corresponding methyl derivative.

科学的研究の応用

3-(Chloromethyl)-1-cyclohexylpyrrolidine has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including its use as a building block for drug development.

Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

作用機序

3-(クロロメチル)-1-シクロヘキシルピロリジンの作用機序には、さまざまな分子標的との相互作用が含まれます。クロロメチル基は非常に反応性が高く、生物学的分子中の求核部位と共有結合を形成することができ、タンパク質機能または遺伝子発現の改変につながる可能性があります。シクロヘキシル基は立体障害を与え、化合物の反応性と選択性を影響を与えます。

6. 類似の化合物との比較

類似の化合物

- 3-(クロロメチル)-1-シクロヘキシルピペリジン

- 3-(クロロメチル)-1-シクロヘキシルピリジン

- 3-(クロロメチル)-1-シクロヘキシルピロール

独自性

3-(クロロメチル)-1-シクロヘキシルピロリジンは、クロロメチル基とシクロヘキシル置換ピロリジン環の特定の組み合わせのためにユニークです。この構造は、有機合成や医薬品化学における特殊な用途に役立つ、独自の化学的および物理的特性を与えます。

類似化合物との比較

Similar Compounds

- 3-(Chloromethyl)-1-cyclohexylpiperidine

- 3-(Chloromethyl)-1-cyclohexylpyridine

- 3-(Chloromethyl)-1-cyclohexylpyrrole

Uniqueness

3-(Chloromethyl)-1-cyclohexylpyrrolidine is unique due to its specific combination of a chloromethyl group and a cyclohexyl-substituted pyrrolidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and medicinal chemistry.

特性

分子式 |

C11H20ClN |

|---|---|

分子量 |

201.73 g/mol |

IUPAC名 |

3-(chloromethyl)-1-cyclohexylpyrrolidine |

InChI |

InChI=1S/C11H20ClN/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11/h10-11H,1-9H2 |

InChIキー |

BVACPPFRUBKIPK-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)N2CCC(C2)CCl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[azetidine-3,3'-indolin]-2'-one trifluoromethanesulfonate](/img/structure/B12348578.png)

![1-(2-fluorophenyl)-3-methyl-6-oxo-3aH-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12348588.png)

![6-methyl-2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1,3-diazinan-4-one](/img/structure/B12348616.png)

![Magnesate(2-),[[N,N'-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]](4-)]-,disodium, (OC-6-21)-](/img/structure/B12348628.png)

![4-[[(1-Ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/new.no-structure.jpg)

![Sodium 4-(7h-benzo[de]anthracen-3-yloxy)benzenesulfonate](/img/structure/B12348650.png)

![Bicyclo[2.2.1]heptan-2-one, 3-benzoyl-1,7,7-trimethyl-, (1R,3S,4R)-](/img/structure/B12348654.png)